4-(Trimethylsilyl)benzenethiol
Overview
Description
4-(Trimethylsilyl)benzenethiol is a chemical compound with the molecular formula C9H14SSi . It has an average mass of 182.358 Da and a monoisotopic mass of 182.058548 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring (C6H5) attached to a thiol group (-SH) and a trimethylsilyl group (-Si(CH3)3) . The trimethylsilyl group consists of a silicon atom bonded to three methyl groups and the rest of the molecule .Scientific Research Applications
Odor Reduction in Synthetic Chemistry : A study by Nishide et al. (2002) found that the trimethylsilyl substituent on the benzene ring significantly reduces the foul smell of benzyl mercaptan and benzenethiol. This makes 4-(Trimethylsilyl)benzenethiol a useful odorless synthetic equivalent for these compounds, improving the working environment for researchers dealing with malodorous compounds (Nishide et al., 2002).
Formation of Silver Complexes : Pérez-Lourido et al. (1999) synthesized silver complexes using this compound. These complexes were characterized using various spectroscopic methods and crystallographic techniques, indicating its potential in the study of inorganic compounds (Pérez-Lourido et al., 1999).
Palladium(II) Acetate Reactions : Steenwinkel et al. (1997) described the use of this compound in reactions involving Palladium(II) Acetate. This research demonstrates its utility in the formation of metal complexes, relevant in organometallic chemistry (Steenwinkel et al., 1997).
Polymer Analysis : Päch et al. (2010) utilized this compound in the development of chain transfer agents for polymer analysis. This facilitated the determination of molar masses and end group content in polymers, highlighting its application in polymer science (Päch et al., 2010).
Molecular Electronics : Reed et al. (1997) explored the use of benzene-1,4-dithiol, a related compound, in the formation of a gold-sulfur-aryl-sulfur-gold system, fundamental for molecular-scale electronics. This suggests potential applications of this compound in similar electronic contexts (Reed et al., 1997).
Functionalized Benzene Synthesis : Reus et al. (2012) developed methods to synthesize functionalized 4-R-1,2-bis(trimethylsilyl)benzenes, starting from this compound. This research is significant in the synthesis of specialized organic compounds (Reus et al., 2012).
Lithium Compound Reactions : Arai et al. (1976) studied the reactivity of aryl N- and O-trimethylsilyl substituents, including this compound, toward organolithium compounds. This contributes to the understanding of its reactivity in organometallic chemistry (Arai et al., 1976).
Properties
IUPAC Name |
4-trimethylsilylbenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14SSi/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBACIQBENRHNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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